molecular formula C18H13F3N4O B11054663 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11054663
M. Wt: 358.3 g/mol
InChI Key: TZARTZVSSFNKNX-UHFFFAOYSA-N
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Description

7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethylphenyl group, and a tetrahydroimidazopyridinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of trifluoroacetic anhydride and vinyl azides .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized imidazopyridinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE include other imidazopyridinone derivatives and trifluoromethyl-substituted compounds. Examples include:

  • 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE
  • 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 7-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H13F3N4O

Molecular Weight

358.3 g/mol

IUPAC Name

7-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)12-4-1-5-13(7-12)25-10-23-17-16(25)14(8-15(26)24-17)11-3-2-6-22-9-11/h1-7,9-10,14H,8H2,(H,24,26)

InChI Key

TZARTZVSSFNKNX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4

Origin of Product

United States

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